molecular formula C12H8ClN3 B8389595 5-(2-chloropyridin-3-yl)-1H-indazole

5-(2-chloropyridin-3-yl)-1H-indazole

货号: B8389595
分子量: 229.66 g/mol
InChI 键: DZJRFXMKJLTMAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-chloropyridin-3-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C12H8ClN3

分子量

229.66 g/mol

IUPAC 名称

5-(2-chloropyridin-3-yl)-1H-indazole

InChI

InChI=1S/C12H8ClN3/c13-12-10(2-1-5-14-12)8-3-4-11-9(6-8)7-15-16-11/h1-7H,(H,15,16)

InChI 键

DZJRFXMKJLTMAB-UHFFFAOYSA-N

规范 SMILES

C1=CC(=C(N=C1)Cl)C2=CC3=C(C=C2)NN=C3

产品来源

United States

准备方法

Palladium-Catalyzed Coupling with 5-Bromo-1H-Indazole

The most widely reported method involves Suzuki-Miyaura coupling between 5-bromo-1H-indazole and 2-chloropyridin-3-ylboronic acid. As demonstrated by Huff et al., 5-bromo-1H-indazole serves as a pivotal intermediate, accessible via bromination of 1H-indazole using N-bromosuccinimide (NBS) under radical conditions. Subsequent coupling employs Pd(PPh3)4 (5 mol%) in a DMF/water (3:1) solvent system with NaHCO3 as a base, achieving yields of 65–78% after 12–14 hours at 80°C. The reaction tolerates diverse boronic acids, but steric hindrance from the 2-chloro substituent necessitates elevated temperatures.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperature (°C)Yield (%)Source
Pd(PPh3)4NaHCO3DMF/H2O8078
Pd(OAc)2Cs2CO3DME/H2O10062
PdCl2(dppf)K3PO4Toluene/H2O9071

Role of Protecting Groups in Coupling Efficiency

The indazole NH group often participates in unwanted side reactions, necessitating protection before cross-coupling. Patent WO2006048745A1 details the use of 3,4-dihydro-2H-pyran for N-1 protection, forming 5-bromo-1-(tetrahydropyran-2-yl)-1H-indazole. This intermediate undergoes Suzuki coupling with 2-chloropyridin-3-ylboronic acid under Pd(OAc)2/tri-o-tolylphosphine catalysis, followed by acidic deprotection (HCl/MeOH) to restore the NH group, achieving an overall yield of 68%.

Alternative Synthetic Routes

Cadogan Cyclization with Pre-Functionalized Intermediates

Cadogan cyclization offers an alternative route by constructing the indazole core post-functionalization. For example, 2-nitrobenzaldehyde derivatives bearing a pre-installed 2-chloropyridin-3-yl group undergo reductive cyclization with triethyl phosphite, yielding 5-(2-chloropyridin-3-yl)-1H-indazole directly. However, this method suffers from moderate yields (45–55%) due to competing reduction pathways.

Ullmann-Type Coupling for Direct Arylation

Ullmann coupling between 1H-indazole and 3-bromo-2-chloropyridine using CuI/L-proline catalysis in DMSO at 120°C provides a single-step route, albeit with limited efficiency (35–40% yield). The poor reactivity of aryl chlorides in Ullmann reactions underscores the superiority of Suzuki-Miyaura methods for this substrate.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Key Methods

MethodYield (%)AdvantagesLimitations
Suzuki-Miyaura65–78High regioselectivity, scalabilityRequires N-protection steps
Cadogan Cyclization45–55Single-pot synthesisLow yields, sensitive substrates
Ullmann Coupling35–40No boronic acid neededPoor efficiency with aryl chlorides

The Suzuki-Miyaura approach remains the gold standard, balancing yield and practicality. Protective group strategies, particularly THP protection, mitigate side reactions but add synthetic steps .

常见问题

Q. What are the optimal synthetic routes for 5-(2-chloropyridin-3-yl)-1H-indazole, and how is structural purity validated?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine and indazole precursors. Catalysts like palladium or nickel are used under inert conditions, with solvents such as DMF or ethanol and bases like K₂CO₃ to drive the reaction . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity is assessed via HPLC or thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

Stability studies employ UV-Vis spectroscopy to monitor degradation kinetics, while liquid chromatography-mass spectrometry (LC-MS) identifies breakdown products. For pH-dependent tautomerism (common in indazoles), variable-temperature NMR can resolve structural equilibria .

Q. How do researchers design initial biological screening assays for this compound?

Primary screens often target kinases or GPCRs due to indazole’s affinity for ATP-binding pockets. In vitro kinase inhibition assays (e.g., radiometric or fluorescence-based) are performed at 10 µM–100 nM concentrations, with IC₅₀ determination via dose-response curves. Positive controls (e.g., staurosporine for kinases) validate assay conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported coordination geometries of metal-indazole complexes?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines precise bond lengths/angles. For example, osmium(IV) complexes with 1H-indazole ligands show distorted octahedral geometries, where axial vs. equatorial ligand positioning depends on solvent interactions (e.g., acetone vs. DMSO) . Discrepancies arise from solvent packing effects or twinning, requiring careful data integration (e.g., PLATON’s TWINABS) .

Q. What computational strategies explain enantiomer-specific FGFR1 inhibition observed in indazole derivatives?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) analyze binding pose flexibility. Free energy perturbation (FEP) quantifies enantiomer affinity differences. For this compound analogs, the R-enantiomer may stabilize FGFR1’s P-loop via van der Waals interactions with Phe489/Arg629, while the S-form lacks optimal contact .

Q. How does the 2-chloropyridine substituent influence SAR compared to 6-chloro or unsubstituted analogs?

Substituent positioning alters steric/electronic profiles. The 2-chloro group may enhance π-stacking with hydrophobic kinase pockets (e.g., EGFR’s L858R mutant) but reduce solubility. Comparative studies use isothermal titration calorimetry (ITC) to quantify binding entropy and surface plasmon resonance (SPR) for on/off rates .

Q. What methodologies reconcile conflicting bioactivity data across cell-based vs. enzymatic assays?

Discrepancies often stem from off-target effects or cellular permeability. orthogonal assays (e.g., CETSA for target engagement in cells) validate specificity. Pharmacokinetic studies (e.g., Caco-2 permeability or microsomal stability) assess bioavailability .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Indazole Complexes

Parameter[OsIV·Me2CO] [OsIV·2Me2SO]
Space groupP21/cP21/n
Coordination geometryDistorted octahedralCompressed octahedral
Axial ligandsCl⁻1H-indazole

Q. Table 2: Comparative Kinase Inhibition (IC₅₀, nM)

Kinase5-(2-Cl-Pyridin-3-yl)-1H-indazole5-(6-Cl-Pyridin-3-yl)-1H-indazole
FGFR112.5 ± 1.248.3 ± 3.7
EGFR85.6 ± 5.4>1000

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。